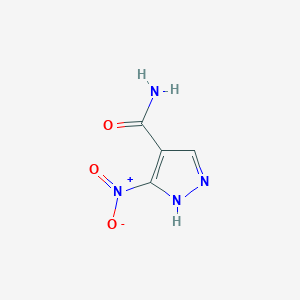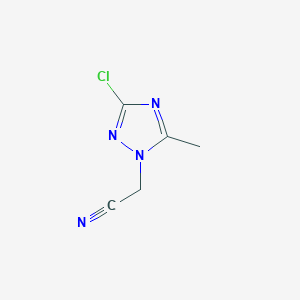
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields of study. This compound is also known as 6-MNA, and it is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. The synthesis method of this compound involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid.
Mecanismo De Acción
The mechanism of action of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride is not fully understood. However, it has been suggested that this compound may exert its pharmacological effects by modulating various cellular pathways such as the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
Biochemical and Physiological Effects:
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess anti-inflammatory, anti-cancer, and neuroprotective properties. Additionally, it has been shown to modulate the activity of various enzymes such as COX-2, MMP-9, and caspase-3.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride in lab experiments is its high potency and selectivity. This compound has been shown to exhibit potent pharmacological effects at relatively low concentrations. However, one of the main limitations of using this compound is its relatively high cost, which may limit its use in some research settings.
Direcciones Futuras
There are several future directions for research on (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride. One potential direction is to further investigate its potential as a drug candidate for the treatment of various diseases such as cancer and neurological disorders. Additionally, future research could focus on elucidating the mechanism of action of this compound and identifying its molecular targets. Finally, future studies could also explore the synthesis of novel derivatives of this compound with improved pharmacological properties.
Métodos De Síntesis
The synthesis of (2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride involves the reaction between 6-methoxynaphthalene and 2-amino-2-methyl-1-propanol in the presence of hydrochloric acid. This reaction leads to the formation of the desired product, which is then isolated and purified using various techniques such as recrystallization, chromatography, and distillation.
Aplicaciones Científicas De Investigación
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the field of pharmacology, where it has been studied for its potential as a drug candidate for the treatment of various diseases such as cancer, inflammation, and neurological disorders.
Propiedades
IUPAC Name |
(2R)-1-(6-methoxynaphthalen-2-yl)propan-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO.ClH/c1-10(15)7-11-3-4-13-9-14(16-2)6-5-12(13)8-11;/h3-6,8-10H,7,15H2,1-2H3;1H/t10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLFEQBPMABLFD-HNCPQSOCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC2=C(C=C1)C=C(C=C2)OC)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(6-Methoxynaphthalen-2-yl)propan-2-amine;hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Chloro-4-{[(cinnamoyloxy)imino]methyl}benzene](/img/structure/B2624571.png)


![4-Amino-3-[(2,4-dichlorophenyl)methylsulfanyl]-6-methyl-1,2,4-triazin-5-one](/img/structure/B2624578.png)







![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N,N-diethylacetamide](/img/structure/B2624588.png)
